2-Amino-3-ethyl-7-fluoroquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-7-fluoroquinoline hydrochloride typically involves the reaction of 3-ethyl-7-fluoroquinoline with ammonia under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethyl-7-fluoroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-3-ethyl-7-fluoroquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethyl-7-fluoroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-ethylquinoline
- 2-Amino-7-fluoroquinoline
- 3-Ethyl-7-fluoroquinoline
Uniqueness
2-Amino-3-ethyl-7-fluoroquinoline hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1170792-98-9 |
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Molecular Formula |
C11H12ClFN2 |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
3-ethyl-7-fluoroquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11FN2.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H |
InChI Key |
QWZRMDDLLSYSEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)F)N.Cl |
Origin of Product |
United States |
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